properties of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne
properties of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne
An In-Depth Technical Guide to 1-Tributylstannyl-3,3,3-trifluoro-1-propyne: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-tributylstannyl-3,3,3-trifluoro-1-propyne, a specialized organometallic reagent. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core properties, its principal application in palladium-catalyzed cross-coupling reactions, and the critical safety protocols required for its handling. By explaining the causality behind its reactivity and experimental procedures, this guide serves as a practical resource for leveraging this potent building block in advanced organic synthesis.
Introduction: A Trifunctional Reagent for Modern Synthesis
1-Tributylstannyl-3,3,3-trifluoro-1-propyne (CAS No. 64185-12-2) is a pivotal reagent for the introduction of the trifluoromethylalkynyl moiety (–C≡C–CF₃) into organic molecules. Its utility stems from the unique combination of three key components:
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The Tributylstannyl Group: This organotin moiety renders the molecule an effective nucleophile in palladium-catalyzed Stille cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[1][2]
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The Alkyne Linker: The rigid, linear triple bond provides a valuable structural element for orienting molecular fragments in a well-defined geometry.
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The Trifluoromethyl Group: The electron-withdrawing and lipophilic CF₃ group is a privileged motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3]
This reagent is particularly valuable in the synthesis of complex fluorine-containing drugs, with applications in the development of treatments for cancer and metabolic diseases.[] This guide will elucidate the properties, synthesis, and reactivity of this compound, with a focus on its practical application in the laboratory.
Physicochemical and Spectroscopic Properties
The molecular structure of 1-tributylstannyl-3,3,3-trifluoro-1-propyne dictates its reactivity. The tin-carbon bond is polarized, making the acetylenic carbon nucleophilic, while the potent electron-withdrawing nature of the CF₃ group influences the reactivity of the alkyne.
Core Properties
A summary of the compound's fundamental properties is presented below.
| Property | Value | Source |
| IUPAC Name | tributyl(3,3,3-trifluoroprop-1-ynyl)stannane | [5] |
| CAS Number | 64185-12-2 | [] |
| Molecular Formula | C₁₅H₂₇F₃Sn | [5] |
| Molecular Weight | 383.08 g/mol | [5] |
| Exact Mass | 384.108688 g/mol | [] |
| Canonical SMILES | CCCC(CCCC)C#CC(F)(F)F | [] |
| InChIKey | XDLXCIZDZFHGEZ-UHFFFAOYSA-N | [5] |
| Complexity | 274 | [] |
Spectroscopic Characterization (Predicted)
Proper characterization is essential for verifying the purity and identity of the reagent. While experimental spectra should be acquired for each batch, the expected spectroscopic signatures are as follows:
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¹⁹F NMR: A singlet in the region of -50 to -70 ppm is expected for the CF₃ group.
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¹¹⁹Sn NMR: A signal characteristic of tetraorganotin compounds, with potential coupling to fluorine and carbon nuclei.
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¹³C NMR: Distinct signals for the butyl chains, two acetylenic carbons, and the CF₃ carbon (which will appear as a quartet due to coupling with fluorine).
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¹H NMR: Complex multiplets in the aliphatic region (approx. 0.8-1.6 ppm) corresponding to the 27 protons of the three butyl groups.
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Mass Spectrometry: Predicted adducts and their collision cross sections (CCS) have been calculated, providing a reference for ESI-MS analysis.[6] For example, the [M+H]⁺ adduct is predicted at m/z 385.11595.[6]
Core Application: The Stille Cross-Coupling Reaction
The primary utility of 1-tributylstannyl-3,3,3-trifluoro-1-propyne is as a coupling partner in the Stille reaction. This palladium-catalyzed process is a robust and versatile method for forming C(sp²)-C(sp) bonds, connecting the trifluoromethylalkynyl group to aryl, heteroaryl, or vinyl halides and triflates.[2][7]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.
Causality: The cycle is driven by the sequential change in the oxidation state of the palladium center, from Pd(0) to Pd(II) and back to Pd(0), allowing for the formation of the desired carbon-carbon bond.
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Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting into the carbon-halide bond to form a Pd(II) complex.[7]
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step. The electron-withdrawing CF₃ group can accelerate this step by increasing the lability of the Sn-C bond.
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[7]
Experimental Protocol: A Representative Stille Coupling
This protocol describes a general procedure for coupling 1-tributylstannyl-3,3,3-trifluoro-1-propyne with an aryl iodide.
Trustworthiness: This self-validating protocol includes steps for rigorous inert atmosphere control and reagent purification, which are critical for reproducibility. The choice of catalyst and ligands is based on well-established literature for efficient cross-coupling.[1]
Materials:
-
Aryl iodide (1.0 eq)
-
1-Tributylstannyl-3,3,3-trifluoro-1-propyne (1.1 - 1.5 eq)
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Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)
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Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst (5-10 mol%)
Procedure:
-
System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum. Backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add the aryl iodide, Pd(PPh₃)₄, and CuI (if used).
-
Solvent and Stannane Addition: Add the anhydrous, degassed solvent via cannula, followed by the 1-tributylstannyl-3,3,3-trifluoro-1-propyne via syringe.
-
Expertise & Experience: The order of addition is crucial. Adding the stannane last to the mixture of catalyst and electrophile ensures that the catalytic cycle initiates promptly. Using a degassed solvent is non-negotiable, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by adding an aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours.
-
Causality: The fluoride ions react with the tributyltin byproducts to form insoluble tributyltin fluoride, which precipitates and can be removed by filtration, greatly simplifying purification.[8]
-
Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Synthesis and Safe Handling
Given the high toxicity of organotin compounds, understanding both the synthesis and the requisite safety protocols is paramount.
Proposed Synthetic Workflow
The reagent is typically prepared by reacting the lithium salt of 3,3,3-trifluoropropyne with tributyltin chloride.
This reaction involves the deprotonation of the terminal alkyne 3,3,3-trifluoropropyne[9][10] with a strong, non-nucleophilic base like n-butyllithium at low temperature, followed by the addition of tributyltin chloride to quench the resulting acetylide anion.
Critical Safety and Handling Protocols
Organotin compounds are highly toxic and require strict handling procedures.
Hazard Summary:
| Hazard Class | Statement | GHS Code |
| Acute Toxicity, Oral | Toxic if swallowed | H301 |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Reproductive Toxicity | May damage fertility or the unborn child | H360FD |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects | H410 |
Data sourced from PubChem and representative safety data sheets.[5][11]
Mandatory Handling Procedures:
-
Engineering Controls: Always handle 1-tributylstannyl-3,3,3-trifluoro-1-propyne and all other organotin reagents inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves. Organotins can penetrate standard latex gloves. Change gloves immediately upon contamination.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A flame-resistant lab coat must be worn and buttoned.
-
-
Waste Disposal:
-
All glassware contaminated with organotin reagents must be quenched and decontaminated by rinsing with an oxidizing agent such as potassium permanganate solution or bleach before washing.
-
Collect all liquid and solid organotin waste in a dedicated, clearly labeled hazardous waste container. Never mix with other waste streams.
-
Avoid release to the environment, as these compounds are highly toxic to aquatic organisms.[11][12]
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Conclusion and Future Outlook
1-Tributylstannyl-3,3,3-trifluoro-1-propyne is a powerful but hazardous reagent that enables the efficient incorporation of the trifluoromethylalkyne group, a valuable pharmacophore, into diverse molecular scaffolds. Its primary application via the Stille cross-coupling reaction provides a reliable method for constructing complex molecules essential for drug discovery and materials science.
While the toxicity of organotin compounds remains a significant drawback, careful handling and effective post-reaction purification strategies (e.g., fluoride quench) can mitigate these risks. Future research may focus on developing catalytic-in-tin Stille reactions or exploring alternative, less toxic organometallic reagents (e.g., organoborons, organosilanes, or organogermanes) for transferring the trifluoromethylalkyne moiety.[8][13] Nevertheless, the high reactivity and reliability of 1-tributylstannyl-3,3,3-trifluoro-1-propyne ensure its continued importance in the synthetic chemist's toolkit.
References
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PubChem. (n.d.). 1-Tributylstannyl-3,3,3-trifluoro-1-propyne. National Center for Biotechnology Information. Retrieved from [Link]
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Letopharm Limited. (n.d.). 2H-1-Benzopyran-4-ol, 3,4-dihydro-3-(propylamino)-, cis-. Retrieved from [Link]
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PubChemLite. (n.d.). 1-tributylstannyl-3,3,3-trifluoro-1-propyne. University of Luxembourg. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
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Organic Syntheses. (n.d.). Tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]
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Gallagher, W. P., & Maleczka, R. E., Jr. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (2015). Stereodivergent Hydrogermylations of α-Trifluoromethylated Alkynes and Their Applications in Cross-Coupling Reactions. Organic Letters. Retrieved from [Link]
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PubChem. (n.d.). 3,3,3-Trifluoropropene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,3,3-Trifluoropropyne. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]
-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]
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NIST. (n.d.). 3,3,3-Trifluoropropene. NIST Chemistry WebBook. Retrieved from [Link]
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Blog. (2024). AMINE 33 / A33 / Catalyst A33 For Polyurethane Foam Cas No.:280-57-9. Retrieved from [Link]
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